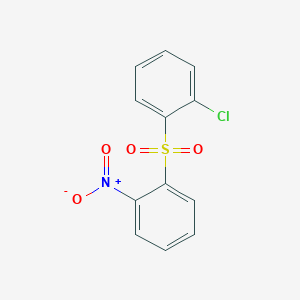
1-Chloro-2-(2-nitrobenzene-1-sulfonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2-(2-nitrobenzene-1-sulfonyl)benzene is an organic compound characterized by the presence of a chloro group, a nitro group, and a sulfonyl group attached to a benzene ring
Preparation Methods
The synthesis of 1-Chloro-2-(2-nitrobenzene-1-sulfonyl)benzene typically involves multiple steps, including electrophilic aromatic substitution reactions. One common method involves the nitration of chlorobenzene followed by sulfonation.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-Chloro-2-(2-nitrobenzene-1-sulfonyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the chloro, nitro, or sulfonyl groups can be replaced by other substituents.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the sulfonyl group, leading to the formation of sulfonic acids.
Common reagents used in these reactions include sulfuric acid, nitric acid, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-Chloro-2-(2-nitrobenzene-1-sulfonyl)benzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The sulfonyl group can also participate in reactions that modify proteins and other biomolecules, affecting their function and activity .
Comparison with Similar Compounds
1-Chloro-2-(2-nitrobenzene-1-sulfonyl)benzene can be compared with other similar compounds such as:
1-Chloro-2-nitrobenzene: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.
2-Nitrobenzenesulfonyl chloride: Contains a sulfonyl chloride group instead of a chloro group, leading to different reactivity and applications.
1-Chloro-4-nitrobenzene: The position of the nitro group affects its chemical properties and reactivity.
The uniqueness of this compound lies in the combination of its functional groups, which provide a versatile platform for various chemical transformations and applications.
Properties
CAS No. |
61174-16-1 |
|---|---|
Molecular Formula |
C12H8ClNO4S |
Molecular Weight |
297.71 g/mol |
IUPAC Name |
1-(2-chlorophenyl)sulfonyl-2-nitrobenzene |
InChI |
InChI=1S/C12H8ClNO4S/c13-9-5-1-3-7-11(9)19(17,18)12-8-4-2-6-10(12)14(15)16/h1-8H |
InChI Key |
HPEFSZGIFFKSSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















